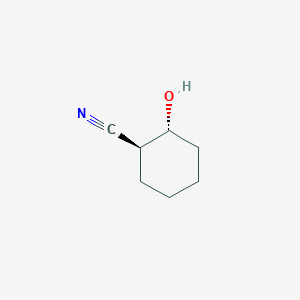

trans-2-Cyano-1-cyclohexanol

描述

Significance of Vicinal Functionalization in Cyclohexane (B81311) Systems

The functionalization of adjacent carbon atoms (vicinal positions) in a cyclohexane system is a powerful strategy in organic synthesis. This arrangement allows for a wide range of chemical manipulations. Cyclohexane rings are common motifs in natural products and pharmaceuticals, and their puckered, non-planar conformations, such as the stable chair conformation, provide a three-dimensional framework that influences molecular shape and biological activity. libretexts.orgacs.org

The ability to selectively functionalize C-H bonds in cyclohexane derivatives is a significant area of research, aiming to overcome the traditional inertness of these bonds. nih.gov The presence of vicinal functional groups, as seen in trans-2-Cyano-1-cyclohexanol (B1634424), provides reactive handles that facilitate further molecular modifications, enabling the construction of more complex and highly substituted cyclic systems. The reactivity of these systems can be influenced by the dynamic behavior of the cyclohexane ring, including ring-inversion motions. acs.org

Role of the Cyano and Hydroxyl Functionalities in Chemical Transformations

The cyano and hydroxyl groups are highly versatile functional groups in organic chemistry, each imparting distinct reactivity to the molecule. pressbooks.pub

The cyano group (-C≡N), also known as a nitrile group, is a potent electron-withdrawing group. rsc.org Its carbon-nitrogen triple bond makes it susceptible to nucleophilic attack. fiveable.me A key feature of the cyano group is its ability to serve as a precursor for a variety of other functional groups. nih.gov Through reactions like hydrolysis, it can be converted into carboxylic acids or amides. Reduction of the cyano group yields primary amines. These transformations make nitriles valuable intermediates in the synthesis of a wide array of organic compounds. fiveable.menih.gov

The hydroxyl group (-OH) is a polar functional group characteristic of alcohols. pressbooks.pub It can act as a weak acid, undergoing deprotonation in the presence of a base. The oxygen's lone pairs of electrons also allow it to function as a nucleophile. While the hydroxyl group itself is not a good leaving group, it can be converted into one, for instance, by protonation or conversion to a sulfonate ester, facilitating substitution reactions. The presence of both a hydroxyl and a cyano group on the same molecule, as in this compound, can lead to synergistic effects in reactivity. mdpi.com

Importance of trans-1,2-Disubstituted Cyclohexanols in Chiral Synthesis

The "trans" relationship between the two substituents on the cyclohexane ring is of paramount importance, particularly in the context of stereoselective or asymmetric synthesis. In a trans-1,2-disubstituted cyclohexane, one substituent is in an axial position while the other is equatorial in a given chair conformation; a ring flip converts them to equatorial and axial, respectively. youtube.com This defined spatial relationship is critical when creating chiral molecules.

Chiral 1,2-disubstituted cyclohexanols, such as (S,S)-cyclohexane-1,2-diol, are widely used as chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be removed. The use of such auxiliaries is a powerful method for producing enantiomerically pure or enriched compounds, which is often a critical requirement for pharmaceuticals. For example, chiral trans-2-phenylcyclohexanol has been synthesized in high optical purity and used as a chiral auxiliary. orgsyn.org The defined trans stereochemistry of this compound makes it a valuable precursor for the synthesis of chiral ligands and catalysts, where the specific three-dimensional arrangement of atoms is essential for inducing stereoselectivity.

属性

IUPAC Name |

(1S,2R)-2-hydroxycyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPCXQNVYPKUSM-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979397 | |

| Record name | 2-Hydroxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63301-31-5 | |

| Record name | 2-Hydroxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Conformational Analysis of Trans 2 Cyano 1 Cyclohexanol

Elucidation of trans Diastereoisomerism in Cyclohexanol (B46403) Derivatives

In substituted cyclohexanes, diastereomers are stereoisomers that are not mirror images of each other. They arise when two or more stereocenters are present. The terms cis and trans are used to describe the relative orientation of substituents on the ring. In trans isomers, the substituents are located on opposite faces of the cyclohexane (B81311) ring, meaning one substituent points "up" while the other points "down" relative to the approximate plane of the ring. umn.edu

For trans-2-Cyano-1-cyclohexanol (B1634424), the hydroxyl (-OH) and cyano (-CN) groups are positioned on opposite sides of the cyclohexane ring. This trans arrangement is a key structural feature that distinguishes it from its cis counterpart, where both groups would be on the same side. The synthesis of such trans-cyclohexanol derivatives can be achieved with high selectivity through methods like the palladium-catalyzed hydrogenation of specific phenol (B47542) precursors. acs.orgnih.gov This stereochemical control is crucial as the trans configuration leads to specific conformational preferences and reactivity patterns.

Enantiomeric Forms and Absolute Configuration Assignment (e.g., (1S,2R) and (1R,2S) forms)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This chirality arises from the presence of two stereocenters at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the cyano group). Consequently, it exists as a pair of enantiomers. oup.comresearchgate.net

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For each chiral carbon, the four attached groups are ranked by atomic number. The molecule is then oriented so that the lowest-priority group (often a hydrogen atom) points away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is designated 'R' (Rectus); if it is counter-clockwise, it is 'S' (Sinister). libretexts.orgstackexchange.com

The two enantiomers of this compound are:

(1R,2S)-2-hydroxycyclohexane-1-carbonitrile nih.govchemicalbook.com

(1S,2R)-2-hydroxycyclohexane-1-carbonitrile nih.govchemspider.com

The racemic mixture contains equal amounts of both enantiomers. nih.gov The separation of these enantiomers, or their enantioselective synthesis, is important for applications where specific stereochemistry is required, such as in the synthesis of biologically active compounds. oup.comresearchgate.netresearchgate.net

Conformational Dynamics of the Cyclohexane Ring Bearing Cyano and Hydroxyl Groups

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.orgalgoreducation.com For substituted cyclohexanes, the different possible chair conformations are typically not equal in energy. jove.comlibretexts.org The molecule undergoes a rapid "ring flip" between two chair conformations at room temperature, where axial substituents become equatorial and vice versa. masterorganicchemistry.com

For a trans-1,2-disubstituted cyclohexane like this compound, the ring flip interconverts a diequatorial conformer and a diaxial conformer. libretexts.org

Diequatorial (e,e) conformer: Both the hydroxyl and cyano groups occupy equatorial positions. This conformation is generally more stable.

Diaxial (a,a) conformer: Both the hydroxyl and cyano groups occupy axial positions. This conformation is typically less stable due to steric strain from 1,3-diaxial interactions, where the axial substituents are in close proximity to the axial hydrogens on the same side of the ring. umn.edu

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations for a monosubstituted cyclohexane. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position.

The equilibrium between the two chair forms heavily favors the more stable diequatorial conformer, where unfavorable 1,3-diaxial interactions are minimized. Given the A-values for both the hydroxyl and cyano groups, the energetic penalty for the diaxial conformation is significant, making its population at equilibrium very small.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -OH (Hydroxyl) | 0.87 - 1.0 | umn.edumasterorganicchemistry.com |

| -CN (Cyano) | 0.15 - 0.25 | tandfonline.com |

Beyond simple steric bulk, stereoelectronic effects also influence conformational stability. These effects arise from the interaction of molecular orbitals and can be stabilizing or destabilizing depending on the geometry of the molecule. wikipedia.org

In this compound, a key stereoelectronic interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the cyano group in the diequatorial conformation. This interaction, where the hydroxyl proton acts as a donor and the cyano nitrogen's lone pair acts as an acceptor, can further stabilize the diequatorial conformer over the diaxial one, where such an interaction is geometrically impossible.

Advanced Computational Methods for Stereochemical and Conformational Elucidation

Modern computational chemistry provides powerful tools for investigating the stereochemistry and conformational landscape of molecules like this compound. studysmarter.co.uk Methods such as molecular mechanics (MM), density functional theory (DFT), and ab initio calculations are used to predict molecular structures, relative energies, and transition states for conformational changes. numberanalytics.comresearchgate.netnih.gov

For instance, DFT calculations (e.g., using the B3LYP functional) can be employed to optimize the geometries of the diequatorial and diaxial chair conformations, as well as less stable twist-boat forms. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, and can quantify the energy difference between conformers, allowing for a theoretical prediction of the equilibrium ratio. nih.gov

Computational methods are also invaluable for visualizing and analyzing the stereoelectronic effects that govern conformational preferences. numberanalytics.com By examining the molecular orbitals, chemists can identify and quantify stabilizing interactions, such as hyperconjugation or intramolecular hydrogen bonds, which are difficult to isolate experimentally but are crucial for a complete understanding of the molecule's behavior. algoreducation.comresearchgate.net

Synthetic Methodologies for Trans 2 Cyano 1 Cyclohexanol

Racemic Synthesis Pathways

The most direct methods for producing racemic trans-2-Cyano-1-cyclohexanol (B1634424) rely on the cleavage of the epoxide ring in cyclohexene (B86901) oxide.

Regioselective and Stereoselective Ring-Opening Reactions of Cyclohexene Oxide with Cyanide Sources

The ring-opening of epoxides with a cyanide source is a fundamental method for creating β-hydroxy nitriles. This reaction proceeds via an SN2-type nucleophilic attack, which dictates the stereochemical outcome. thieme-connect.de For cyclohexene oxide, this mechanism results in the preferential formation of the trans diastereomer, where the cyano and hydroxyl groups are on opposite faces of the cyclohexane (B81311) ring. thieme-connect.de

Several nucleophilic cyanide sources can be employed for the ring-opening of cyclohexene oxide. The choice of reagent often dictates the reaction conditions required. Common protocols include:

Trimethylsilyl cyanide (TMSCN) : This reagent is frequently used in conjunction with a Lewis acid catalyst. orgsyn.orgresearchgate.net A typical procedure involves the reaction of cyclohexene oxide with TMSCN in the presence of a catalytic amount of anhydrous zinc iodide, which activates the epoxide. The resulting silylated intermediate, [(trans-2-isocyanocyclohexyl)oxy]trimethylsilane, is then deprotected using a fluoride (B91410) source like potassium fluoride in methanol (B129727) to yield the final trans-2-isocyanocyclohexanol product. orgsyn.org Titanium(IV) isopropoxide is another effective catalyst for this transformation, promoting regioselective attack at the least hindered carbon atom. thieme-connect.de

Alkali Metal Cyanides : Reagents like potassium cyanide (KCN) or sodium cyanide (NaCN) can also be used. thieme-connect.detandfonline.com These reactions may require activation, for instance by using solid base catalysts like alumina (B75360) (Al2O3), or by performing the reaction under solvent-free conditions with a catalyst such as cerium(IV) triflate. thieme-connect.detandfonline.com

Diethylaluminium Cyanide (Et2AlCN) : This reagent is highly selective for the ring-opening of epoxides under mild conditions, proceeding with an inversion of configuration at the site of attack. researchgate.net

The inherent mechanism of epoxide ring-opening by a nucleophile is an SN2 reaction, which leads to an inversion of stereochemistry at the attacked carbon atom. In the case of a cyclic epoxide like cyclohexene oxide, this results in an anti-addition, yielding the trans product. The choice of reagents and conditions can influence the efficiency and yield of this diastereoselective process.

Lewis acids play a crucial role by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the carbon atoms more electrophilic and susceptible to nucleophilic attack. thieme-connect.deresearchgate.net The regioselectivity of the attack is primarily governed by steric effects, with the cyanide nucleophile attacking the least substituted carbon atom. thieme-connect.de For the symmetrical cyclohexene oxide, this factor is moot, but the stereoselectivity remains high for the trans product.

The table below summarizes various conditions reported for the racemic synthesis of this compound from cyclohexene oxide, highlighting the yields achieved.

Table 1: Comparison of Reaction Conditions for the Ring-Opening of Cyclohexene Oxide This table is interactive. You can sort and filter the data.

| Cyanide Source | Catalyst / Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| TMSCN | Ti(O-i-Pr)₄ | CH₂Cl₂ | Room Temp | 92 | thieme-connect.de |

| TMSCN | Al₂(SO₄)₃·18H₂O | None | Room Temp | 90 | thieme-connect.de |

| KCN | Al₂O₃ | None | 80 | 88 | thieme-connect.de |

| Et₂AlCN | Toluene | Toluene | 0 to Room Temp | 85 | thieme-connect.de |

| NaCN | Ce(OTf)₄ | None | Room Temp | High | tandfonline.com |

Indirect Synthetic Routes to the trans-2-Cyanocyclohexanol Scaffold

An alternative to epoxide ring-opening is the nucleophilic substitution of a suitable precursor, such as trans-2-chlorocyclohexanol. guidechem.comoc-praktikum.de This compound can be synthesized from cyclohexene. oc-praktikum.de The subsequent reaction with a cyanide salt, like lithium cyanide, replaces the chlorine atom with a cyano group to form the target molecule. guidechem.com This route also preserves the trans stereochemistry through an SN2 mechanism.

Enantioselective Synthesis and Resolution Strategies

For applications requiring enantiomerically pure compounds, racemic mixtures of this compound must be resolved. oup.com Enzymatic methods have proven to be particularly effective for this purpose. researchgate.netresearchgate.net

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate the enantiomers of a racemic mixture. researchgate.netnih.gov For racemic this compound, this is typically achieved through lipase-catalyzed acylation. researchgate.netuniovi.es

The process involves a lipase, such as Candida antarctica Lipase B (CAL-B), which selectively catalyzes the acylation of one of the alcohol enantiomers much faster than the other. researchgate.netuniovi.es Using an acyl donor like vinyl acetate, one enantiomer is converted into its corresponding ester, for example, (1S,2R)-acetoxycyclohexanecarbonitrile, while the other enantiomer, (1R,2S)-hydroxycyclohexanecarbonitrile, remains largely unreacted. researchgate.net The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

This method is highly efficient, with studies reporting quantitative yields and excellent enantiomeric excess (ee) values, often exceeding 98%, for both the resolved alcohol and the acylated product. researchgate.net The success of the resolution is attributed to the conformation of the substrate within the enzyme's active site, where trans-1,2-disubstituted cyclohexanes adopt a conformation with both substituents in equatorial positions, influencing their fit and reactivity. uniovi.es Other enzymes, such as lipases from Pseudomonas fluorescens, have also been used effectively in the kinetic resolution of similar cyclohexanol (B46403) derivatives, demonstrating the broad applicability of this approach. wikipedia.orgchemeurope.com

Table 2: Enzymatic Kinetic Resolution of trans-2-Hydroxycyclohexanecarbonitrile This table is interactive. You can sort and filter the data.

| Enzyme | Acyl Donor | Solvent | Product 1 | ee (%) | Product 2 | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl acetate | Supercritical CO₂ | (1S,2R)-acetoxycyclohexanecarbonitrile | >98 | (1R,2S)-hydroxycyclohexanecarbonitrile | >98 | researchgate.net |

Asymmetric Catalysis in Precursor Synthesis (Drawing Analogies from Related Chiral Cyclohexanols)

While enzymatic resolution of the final product is a common approach, asymmetric catalysis can be employed to synthesize chiral precursors, thereby establishing the desired stereochemistry earlier in the synthetic route. frontiersin.org Analogies can be drawn from the synthesis of other chiral substituted cyclohexanols.

For example, the synthesis of chiral cyclohex-2-enones, which are versatile precursors for cyclohexanols, has been achieved through catalytic enantioselective isomerization. nih.gov Another powerful technique is the catalytic asymmetric dihydroxylation (AD) of olefins, which has been used to prepare enantiomerically pure trans-2-phenylcyclohexanol from 1-phenylcyclohexene. york.ac.uk Similarly, photoredox catalysis combined with organocatalysis or biocatalysis has been developed for the stereoconvergent synthesis of 3-substituted cyclohexanols from the corresponding ketones. frontiersin.org

Organometallic addition to cyclohexanone (B45756) derivatives is another key strategy. The addition of a phenyl Grignard reagent to cyclohexene oxide, catalyzed by copper, yields trans-2-phenylcyclohexanol. orgsyn.org Controlling the reaction temperature during such additions is crucial; low temperatures (e.g., -60 to -70°C) often favor the formation of the trans isomer due to kinetic control and steric hindrance. Furthermore, catalytic hydrogenation using specific metal complexes, such as those with ruthenium, can provide excellent stereoselectivity in the reduction of substituted cyclohexanones to their corresponding cyclohexanols. These asymmetric strategies highlight potential pathways for producing chiral precursors to this compound with high stereocontrol.

Diastereomeric Derivatization for Enantiomeric Separation

An alternative to kinetic resolution is the separation of enantiomers via the formation of diastereomers. wikipedia.org This indirect method involves reacting the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgnih.gov The resulting products are diastereomers, which possess different physical properties and can be separated using standard chromatographic techniques. oup.comnih.gov

To separate the enantiomers of this compound, the racemic alcohol is converted into a mixture of diastereomeric esters by reacting it with an enantiopure chiral acid or its derivative. oup.com A widely used CDA is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often employed as its acid chloride (MTPA-Cl), also known as Mosher's acid chloride. oup.comwikipedia.org

The reaction of racemic this compound with, for example, (S)-(+)-MTPA-Cl yields a mixture of two diastereomeric esters: (1S,2R)-2-cyano-1-cyclohexyl-(S)-MTPA ester and (1R,2S)-2-cyano-1-cyclohexyl-(S)-MTPA ester. oup.com These diastereomers are no longer mirror images and have distinct physical properties, including different retention times in chromatography, which allows for their separation. oup.comnih.gov Other reagents, such as camphorsultam dichlorophthalic acid (CSDP acid) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), have also been developed for the derivatization and separation of racemic alcohols. researchgate.net

Once the diastereomeric esters are formed, they can be separated using achiral chromatographic methods. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective technique for separating the diastereomeric derivatives of 2-cyanocycloalkanols. oup.com Research has shown successful separation of MTPA diastereomers on a C18 column. oup.com The choice of mobile phase is critical; methanol has been found to be a better organic modifier than acetonitrile (B52724) for separating these specific derivatives, leading to higher resolution. oup.com Gradient elution programs are typically optimized to achieve baseline separation of the diastereomeric peaks. oup.com

Interactive Data Table: HPLC Conditions for Diastereomer Separation The following table details typical conditions used for the HPLC separation of MTPA-derivatized 2-cyanocyclohexanol enantiomers. oup.com

| Parameter | Condition |

| Column | Vydac 218TP54 C18 |

| Mobile Phase | Gradient elution with Water and Methanol (MeOH) |

| Gradient Program | Optimized for resolution (e.g., varying MeOH concentration over time) |

| Detection | UV Detector |

| Observation | Methanol provides better resolution compared to Acetonitrile for MTPA derivatives. |

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and complementary selectivity to HPLC. chromatographyonline.comafmps.bersc.org While direct separation on a chiral stationary phase (CSP) is common, SFC can also be used to separate diastereomeric derivatives on an achiral column. The use of supercritical CO₂ as the primary mobile phase, often modified with an alcohol, allows for high efficiency. afmps.bersc.org The separation efficiency in SFC can be tuned by adjusting parameters such as back pressure, temperature, and the composition of the co-solvent. afmps.be Polysaccharide-based stationary phases are among the most common and successful for chiral separations in both HPLC and SFC. chromatographyonline.comcsfarmacie.cz

Chemical Reactivity and Transformations of Trans 2 Cyano 1 Cyclohexanol and Its Derivatives

Reactions Involving the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties.

Transformation to Carboxylic Acids and Amides via Hydrolysis

The cyano group of trans-2-cyano-1-cyclohexanol (B1634424) can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide. lumenlearning.comchemistrysteps.com The reaction typically proceeds in two stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.com Subsequent tautomerization of the resulting imidic acid leads to the amide. Further hydrolysis of the amide under these conditions will yield the carboxylic acid. chemistrysteps.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the amide. Depending on the reaction conditions, the amide can be isolated, or the reaction can proceed to the carboxylate salt, which upon acidic workup gives the carboxylic acid. The alkaline hydrolysis of 2-cyanocyclohexanol has been shown to produce trans-2-hydroxycyclohexanecarboxylic acid. u-szeged.hu It is noteworthy that under alkaline conditions, isomerization can occur. u-szeged.hu

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | Acid (e.g., H₂SO₄), H₂O, heat | trans-2-Hydroxycyclohexane-1-carboxylic acid |

| This compound | Base (e.g., NaOH), H₂O, heat | Sodium trans-2-hydroxycyclohexane-1-carboxylate |

| This compound | H₂O₂, base | trans-2-Hydroxycyclohexane-1-carboxamide |

Reductions to Aminomethyl Derivatives (e.g., Synthesis of Alicyclic 1,3-Amino Alcohols)

The reduction of the cyano group in this compound provides a direct route to aminomethyl derivatives, specifically trans-2-(aminomethyl)cyclohexanol. This transformation is significant as it leads to the formation of alicyclic 1,3-amino alcohols, which are important structural motifs in many biologically active compounds and are used as chiral building blocks in synthesis. mdpi.comsioc-journal.cntemple.edu

The reduction can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, is a common method. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) are also effective in converting the nitrile to a primary amine. The reduction of 2-cyanocyclohexanol with sodium in ethanol (B145695) has been reported to yield trans-2-aminomethylcyclohexanol. u-szeged.hu These 1,3-amino alcohols are valuable precursors for the synthesis of various heterocyclic systems and have been explored for their potential pharmacological applications. u-szeged.huu-szeged.hu

Table 2: Reduction of this compound

| Starting Material | Reducing Agent/Conditions | Product |

|---|---|---|

| This compound | LiAlH₄ in THF, followed by H₂O workup | trans-2-(Aminomethyl)cyclohexanol |

| This compound | H₂, Raney Nickel, NH₃ (optional) | trans-2-(Aminomethyl)cyclohexanol |

| 2-Cyanocyclohexanol | Sodium in ethanol | trans-2-(Aminomethyl)cyclohexanol u-szeged.hu |

Radical-Mediated Intramolecular Cyano Group Migration and Rearrangements

Radical-mediated intramolecular translocation of a cyano group is a sophisticated method for the site-selective functionalization of organic molecules. mdpi.compreprints.org This process generally involves the generation of a carbon-centered radical elsewhere in the molecule, which then adds to the triple bond of the nitrile. mdpi.compreprints.org The resulting cyclic iminyl radical intermediate undergoes β-scission to relocate the cyano group, typically forming a more stable carbon radical. mdpi.compreprints.org

While specific examples involving this compound are not extensively documented, the general principles of radical chemistry suggest that such rearrangements are feasible. For instance, a radical generated at a different position on the cyclohexane (B81311) ring could potentially interact with the cyano group, leading to a rearranged product. The efficiency and regioselectivity of such a migration would be influenced by factors like the stability of the initial and final radicals and the ring strain in the cyclic transition state. mdpi.com This type of reaction has been used to achieve 1,2- and 1,4-cyano migrations in various organic substrates. rsc.org

Role as a Participating Group in Stereoselective Reactions (e.g., Glycosylation, if applicable for related cyanoesters)

The cyano group can act as a neighboring participating group in stereoselective reactions, influencing the stereochemical outcome at a nearby reactive center. This is particularly relevant in reactions such as glycosylation, where controlling the stereochemistry of the newly formed glycosidic bond is crucial.

In the context of glycosylation reactions involving glycosyl donors with a C-2 substituent, the nature of this substituent can direct the stereoselectivity. While an ester group at C-2 typically leads to 1,2-trans products via the formation of an acyloxonium ion intermediate, other groups can also participate. scholaris.ca For example, it has been observed that a benzyl (B1604629) group at C-2 can participate in nitrile solvents to form a 1,2-cis-oxazolinium ion, which then leads to the formation of a 1,2-trans-α-glycosidic linkage. scholaris.ca

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be readily functionalized through esterification and etherification reactions. These transformations are not only useful for synthesizing new derivatives but are also crucial in the context of protecting group strategies during multi-step syntheses. organic-chemistry.orgnumberanalytics.com

Esterification and Etherification for Protecting Group Strategies and Derivatives Synthesis

The hydroxyl group can be converted into an ester or an ether to protect it from unwanted reactions while chemical modifications are performed on other parts of the molecule, such as the cyano group. total-synthesis.comweebly.com

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions. researchgate.netorganic-chemistry.org For instance, the acetylation of a similar compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, has been successfully carried out using acetic anhydride (B1165640) and zinc chloride. researchgate.net This creates an ester linkage that is generally stable under neutral and mildly acidic conditions but can be cleaved by hydrolysis under basic or strongly acidic conditions.

Etherification involves the conversion of the hydroxyl group into an ether, such as a benzyl ether (Bn) or a silyl (B83357) ether (e.g., TBDMS). organic-chemistry.org These protecting groups offer different stability profiles. For example, benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis, while silyl ethers are typically removed using fluoride (B91410) ion sources. organic-chemistry.org The formation of a methyl ether from a hydroxycyclohexyl group has been shown to be a viable strategy in the synthesis of complex molecules. nih.gov

Table 3: Common Protecting Group Strategies for the Hydroxyl Group

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

|---|---|---|

| Acetyl (Ac) | Acetic anhydride, pyridine (B92270) or DMAP | NaOH, H₂O/MeOH or K₂CO₃, MeOH |

| Benzoyl (Bz) | Benzoyl chloride, pyridine | NaOH, H₂O/MeOH |

| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | H₂, Pd/C |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), acid catalyst (e.g., PPTS) | Acetic acid in THF/H₂O |

Oxidation Reactions (e.g., to Ketones)

The secondary alcohol functionality in this compound is susceptible to oxidation to form the corresponding ketone, 2-cyanocyclohexanone. This is a fundamental and widely utilized transformation in organic synthesis. researchgate.net A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, temperature) and tolerance of other functional groups. rsc.org

Common laboratory oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). rsc.org PCC is known as a milder oxidant that can convert primary alcohols to aldehydes without over-oxidation to carboxylic acids and is also effective for secondary alcohols. rsc.org Other modern reagents such as Dess-Martin periodinane (DMP) offer advantages like milder, non-acidic conditions and often provide high yields. rsc.org

The general transformation is illustrated below:

Figure 1: General oxidation of this compound to 2-Cyanocyclohexanone.

Research on analogous structures, such as trans-2-phenyl-1-cyclohexanol, has demonstrated that such oxidations can be highly efficient. For instance, copper(I)-catalyzed oxidation has been shown to convert (1R,2S)-trans-2-phenyl-1-cyclohexanol to the corresponding ketone in 98% yield without causing racemization at the adjacent stereocenter, highlighting the mildness and selectivity of certain modern oxidation methods. researchgate.net This suggests that the oxidation of this compound to 2-cyanocyclohexanone can be achieved with high efficiency and retention of the stereocenter if one existed adjacent to the cyano group.

Table 1: Common Reagents for Oxidation of Secondary Alcohols

| Reagent | Typical Conditions | Notes |

| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄, CrO₃ | Strong oxidant, acidic conditions. rsc.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Milder, avoids over-oxidation. rsc.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild, neutral conditions, high yields. rsc.org |

| Copper(I) Catalysis | CuBr, Diaziridinone | Mild, neutral, high yields reported for analogues. researchgate.net |

Nucleophilic Substitution Reactions (considering stereochemical implications of cyclohexanols)

Nucleophilic substitution at the C1 position of this compound requires converting the hydroxyl group into a better leaving group, as hydroxide (OH⁻) is a poor one. This can be achieved by protonation under acidic conditions to form an oxonium ion (-OH₂⁺) or by converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate). The subsequent reaction mechanism, either Sₙ1 or Sₙ2, is highly dependent on the substrate, nucleophile, and reaction conditions.

The stereochemistry of the cyclohexane ring plays a critical role in the outcome of these reactions. libretexts.org For a substitution to proceed via the Sₙ2 mechanism, the nucleophile must attack the electrophilic carbon from the backside (180°) relative to the leaving group. researchgate.net In a chair conformation of this compound, if the hydroxyl group is in an axial position, the leaving group would also be axial, requiring an equatorial attack by the nucleophile. Conversely, an equatorial hydroxyl group would necessitate an axial attack. This backside attack results in an inversion of configuration at the reaction center. libretexts.orgresearchgate.net

For example, if the hydroxyl group of (1R,2S)-trans-2-cyano-1-cyclohexanol is converted to a good leaving group (e.g., OTs), an Sₙ2 reaction with a nucleophile (Nu⁻) would lead to the cis product with an inverted stereocenter at C1.

In contrast, an Sₙ1 reaction proceeds through a planar carbocation intermediate after the leaving group departs. This allows the nucleophile to attack from either face (axial or equatorial), typically resulting in a mixture of stereoisomers (racemization if the center becomes chiral). libretexts.org Sₙ1 reactions are favored for tertiary alcohols and can occur with secondary alcohols like this one, especially with poor nucleophiles in polar protic solvents. acs.org

The choice between Sₙ1 and Sₙ2 pathways is therefore crucial for controlling the stereochemical outcome of substitution reactions on this scaffold.

Table 2: Stereochemical Outcomes of Nucleophilic Substitution on Cyclohexanols

| Mechanism | Stereochemical Outcome | Key Feature |

| Sₙ2 | Inversion of configuration | Concerted backside attack. libretexts.orgresearchgate.net |

| Sₙ1 | Racemization/Mixture of diastereomers | Planar carbocation intermediate. libretexts.org |

Combined Reactivity of Cyano and Hydroxyl Functionalities

The 1,2-relationship of the cyano and hydroxyl groups on the cyclohexane ring enables unique intramolecular reactions, leading to the formation of bicyclic heterocyclic structures. These transformations often involve converting one functional group into a reactive intermediate that is then intercepted by the other.

Cyclization Reactions and Heterocycle Formation

This compound is a precursor for the synthesis of fused heterocyclic systems, particularly lactones and lactams. nih.govorganic-chemistry.org These cyclizations typically require initial modification of the cyano group.

Formation of Fused γ-Lactones: The nitrile functionality can be hydrolyzed under acidic or basic conditions to a carboxylic acid, forming trans-2-carboxy-1-cyclohexanol. Subsequent intramolecular esterification, known as lactonization, can then occur. The hydroxyl group acts as an internal nucleophile, attacking the carbonyl carbon of the carboxylic acid (often activated, e.g., by acid catalysis) to form a stable, fused five-membered lactone ring. Such γ-lactones are prevalent motifs in natural products. acs.org

Formation of Fused γ-Lactams: Alternatively, the nitrile group can be reduced to a primary amine (-CH₂NH₂), for example, using catalytic hydrogenation (e.g., Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). This produces trans-(2-aminomethyl)cyclohexanol. If the hydroxyl group is first converted into a good leaving group, the amine can perform an intramolecular nucleophilic substitution to form a fused piperidine (B6355638) ring. More commonly, intramolecular aminolysis can lead to a fused γ-lactam. This involves the amine attacking an activated C1 carbon (e.g., from an ester derivative) or through direct amide bond formation promoted by coupling agents. The synthesis of γ-lactams is of significant interest due to their presence in many biologically active compounds. nih.govorganic-chemistry.orgdatapdf.com

These strategies demonstrate how the two functional groups in this compound can be used in concert to construct more complex, bicyclic molecules. nih.govclockss.org

Tandem Transformations Exploiting Both Functional Groups

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. The structure of this compound is well-suited for tandem transformations such as an intramolecular Ritter-type reaction. rsc.orgresearchgate.net

The Ritter reaction classically involves the addition of a nitrile to a carbocation, followed by hydrolysis to yield an N-substituted amide. acs.org In the case of this compound, a tandem sequence can be envisioned under strong acid conditions (e.g., H₂SO₄).

The proposed mechanism would be:

Protonation of the hydroxyl group by the strong acid to form a good leaving group (H₂O).

Departure of the water molecule to generate a secondary carbocation at the C1 position of the cyclohexane ring.

Intramolecular nucleophilic attack by the nitrogen atom of the proximate cyano group onto the carbocation. This is a favorable 5-exo-dig cyclization.

The resulting cyclic nitrilium ion intermediate is then trapped by water (hydrolysis).

Tautomerization of the resulting iminol yields a stable, fused bicyclic hydroxy-lactam (an oxazinone derivative).

This type of tandem process, combining carbocation formation with an intramolecular Ritter reaction, provides a powerful method for rapidly constructing complex heterocyclic frameworks from relatively simple starting materials. researchgate.net

Strategic Utility in Advanced Organic Synthesis and Materials Science

Applications as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. youtube.com The auxiliary is later removed, having imparted its chirality to the product. trans-2-Cyano-1-cyclohexanol (B1634424) and its derivatives have been successfully employed as chiral auxiliaries, leveraging their defined stereochemistry to direct the formation of new stereocenters.

The formation of carbon-carbon bonds with a high degree of stereocontrol is a central goal in modern organic synthesis. This compound can be used to direct the stereochemical course of such reactions. For instance, after attachment to an achiral substrate, the chiral auxiliary can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This strategy is applicable to a range of carbon-carbon bond-forming reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. The rigid cyclohexane (B81311) ring of the auxiliary provides a well-defined steric environment, which is crucial for achieving high levels of diastereoselectivity. The effectiveness of this approach lies in the predictable facial bias created by the auxiliary, leading to the preferential formation of one diastereomer over the other.

The synthesis of enantiomerically pure α-substituted carboxylic acids and their derivatives is of significant interest due to their prevalence in biologically active molecules, including non-natural amino acids. mdpi.com Chiral auxiliaries derived from this compound can be utilized for this purpose. In a typical sequence, the auxiliary is first attached to an α,β-unsaturated ester. The resulting chiral adduct can then undergo conjugate addition reactions with various nucleophiles. The stereochemistry of the newly formed stereocenter at the α-position is controlled by the chiral auxiliary. Subsequent removal of the auxiliary furnishes the desired α-substituted carboxylic acid derivative with high enantiomeric purity. This methodology provides a reliable route to a variety of chiral building blocks that are valuable in medicinal chemistry and drug discovery. nih.gov

Building Block for Complex Organic Molecules

Beyond its role as a chiral auxiliary, the inherent structural features of this compound make it a valuable starting material for the synthesis of more complex molecular architectures. Both the hydroxyl and cyano groups can be chemically manipulated to introduce further functionality and build molecular complexity.

The principles of asymmetric synthesis are also paramount in the agrochemical industry, where the biological activity of pesticides and herbicides is often dependent on a specific stereoisomer. This compound can function as a precursor for the synthesis of chiral agrochemicals. researchgate.net By analogy to its use in pharmaceuticals, the stereocenters of the cyclohexanol (B46403) derivative can be incorporated into the final agrochemical product. Similarly, in the realm of fine chemicals, which includes fragrances, and specialty additives, chirality can be a key determinant of a molecule's properties. The use of this compound as a starting material allows for the synthesis of these high-value, enantiomerically enriched compounds. mdpi.com

The incorporation of chiral units into polymer backbones or as pendant groups can lead to specialty polymers with unique properties, such as the ability to recognize other chiral molecules or to self-assemble into helical structures. This compound, with its defined stereochemistry, can be used as a monomer or a modifying agent in the synthesis of such chiral polymers. For example, the hydroxyl group can be used for polymerization reactions, while the cyano group can be retained or modified to tune the polymer's properties. The resulting specialty polymers could find applications in areas such as chiral chromatography, asymmetric catalysis, and advanced optical materials.

Development of Chiral Ligands for Transition Metal Catalysis (Drawing Analogies from Related Cyclohexanols)

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. While direct research on this compound as a chiral ligand is not extensively documented in publicly available literature, strong analogies can be drawn from structurally related chiral cyclohexanols, such as trans-2-phenylcyclohexanol, to understand its potential. These analogues have been successfully employed in the synthesis of chiral ligands for various transition metal-catalyzed reactions. orgsyn.orgorgsyn.org

The core concept involves utilizing the stereochemically defined structure of the cyclohexyl backbone to create a chiral environment around a metal center. The hydroxyl and cyano groups in this compound offer versatile handles for further chemical modification, allowing for the attachment of coordinating moieties that can bind to transition metals. The chirality of the trans-1,2-disubstituted cyclohexane framework is key to inducing enantioselectivity in catalytic transformations. acs.org

Drawing parallels from known systems, the synthesis of chiral ligands derived from cyclohexanol derivatives often involves several key steps:

Derivatization of the hydroxyl group: The alcohol functionality can be converted into ethers, esters, or other groups that can coordinate to a metal or serve as a linking point for a larger ligand scaffold.

Modification of the substituent at the 2-position: The cyano group in this compound is a versatile functional group. It can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common coordinating groups in ligand design. chemicalbook.com For instance, the corresponding reduction product, trans-2-(aminomethyl)cyclohexanol, presents a bidentate amino alcohol structure that is a common motif in chiral ligands.

Introduction of phosphine (B1218219) or other coordinating groups: For many catalytic applications, particularly in cross-coupling and hydrogenation reactions, phosphine ligands are paramount. The cyclohexyl backbone can be functionalized with phosphine groups, often through the derivatized hydroxyl or the substituent at the 2-position.

The resulting chiral ligands, featuring a rigid and well-defined three-dimensional structure inherited from the cyclohexanol core, can effectively control the stereochemical outcome of reactions catalyzed by transition metals like rhodium, palladium, and copper. acs.orgacs.orgrsc.org For example, rhodium complexes with chiral ligands are instrumental in asymmetric C-H functionalization. acs.org The development of such ligands based on the this compound scaffold holds promise for expanding the toolbox of asymmetric catalysis.

Investigation in Novel Material Precursors (e.g., liquid crystal displays, if derivatives are relevant)

The rigid and anisotropic molecular structure of cyclohexane derivatives makes them attractive candidates as precursors for novel materials, particularly in the field of liquid crystals. google.comtcichemicals.com Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals, and they are the foundational materials for the ubiquitous liquid crystal displays (LCDs). tcichemicals.com

The relevance of this compound derivatives as precursors for liquid crystals stems from several key molecular features:

Molecular Shape: The cyclohexane ring provides a rigid core, which is a common characteristic of calamitic (rod-shaped) liquid crystals. tcichemicals.com

Dipole Moment: The cyano group (–C≡N) possesses a strong dipole moment. This is a critical feature for liquid crystal materials used in displays, as it allows the orientation of the molecules to be controlled by an external electric field. google.com The positive dielectric anisotropy (Δε) of such compounds is a key parameter for their application in twisted nematic (TN) and other display modes. google.comtcichemicals.com

Potential for Elongation and Functionalization: this compound can serve as a building block. The hydroxyl group provides a reactive site for attaching other molecular fragments, such as phenyl rings or alkyl chains, to create longer, more rod-like molecules that are more likely to exhibit liquid crystalline phases (mesophases). google.com

Research into cyclohexane derivatives for liquid crystal applications has shown that compounds incorporating a cyanocyclohexyl moiety can exhibit desirable properties such as low viscosity, a broad nematic phase temperature range, and good compatibility with other liquid crystal components. google.com For instance, cyclohexane derivatives with a cyano group have been synthesized and shown to possess a large positive dielectric anisotropy. google.com

The general strategy for developing liquid crystal materials from precursors like this compound would involve:

Esterification or Etherification: The hydroxyl group can be reacted with various aromatic carboxylic acids or phenols to introduce mesogenic (liquid crystal-forming) units like biphenyl (B1667301) or phenylcyclohexyl groups.

Modification of the Cyano Group: While the cyano group is often desired for its electronic properties, it can also be a site for further reactions if needed, though this is less common for liquid crystal applications where the nitrile functionality is beneficial.

Introduction of Terminal Alkyl or Alkoxy Chains: The presence of flexible terminal chains is crucial for controlling the melting point and the temperature range of the liquid crystalline phases.

The investigation of this compound and its derivatives as precursors for novel materials extends beyond liquid crystals. The combination of a reactive hydroxyl group, a versatile cyano group, and a stereochemically defined cyclohexane core makes it a valuable starting material for the synthesis of a wide range of functional organic molecules and polymers. acs.org

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of trans-2-Cyano-1-cyclohexanol (B1634424), offering a window into its stereochemistry and dynamic behavior in solution. nih.gov

The relative stereochemistry of the hydroxyl and cyano groups in this compound is readily determined by analyzing the coupling constants (J-values) between the protons on C1 and C2. In the chair conformation, a trans configuration typically results in one axial and one equatorial substituent. The coupling constant between an axial proton and an adjacent axial proton (J_ax,ax_) is significantly larger (typically 8-13 Hz) than the coupling between an axial and an equatorial proton (J_ax,eq_) or two equatorial protons (J_eq,eq_) (typically 2-5 Hz). By observing a large coupling constant for the proton at C1 (attached to the hydroxyl group) and the proton at C2 (attached to the cyano group), the trans-diaxial relationship can be confirmed, thus establishing the trans stereochemistry. organicchemistrydata.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides further confirmation of stereochemistry by detecting through-space interactions between protons. For this compound, a NOESY experiment would show correlations between protons that are in close spatial proximity. For instance, a cross-peak between the axial proton at C1 and the axial protons at C3 and C5 would support the assigned stereochemistry. beilstein-journals.org

The cyclohexane (B81311) ring is not static and undergoes a "ring flip" between two chair conformations. For this compound, this conformational equilibrium involves one conformer with the hydroxyl group axial and the cyano group equatorial, and another with the hydroxyl group equatorial and the cyano group axial.

Variable temperature (VT) NMR is a powerful technique to study this dynamic process. ox.ac.ukunibas.it At room temperature, the ring flip is rapid on the NMR timescale, resulting in an averaged spectrum. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers broaden and then sharpen into separate sets of peaks for each conformer. ox.ac.uk By analyzing the spectra at different temperatures, the populations of the two chair conformers can be determined, and the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium can be calculated. tandfonline.com

Chemical shift perturbations upon changing solvent or adding a chiral shift reagent can also provide information about the conformation. researchgate.net The interaction of the solvent with the hydroxyl and cyano groups can influence the conformational equilibrium, leading to observable changes in the chemical shifts of the ring protons.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. thieme-connect.de High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, confirming the molecular formula as C7H11NO. mdpi.compreprints.org

Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, characteristic fragments would likely arise from the cleavage of the C1-C2 bond and the loss of the cyano group. The fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule. free.fr

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. thieme-connect.de To perform this analysis, a suitable single crystal of this compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms. thieme-connect.de

This technique can definitively confirm the trans relationship between the hydroxyl and cyano groups and determine the absolute configuration (R or S) at the chiral centers (C1 and C2) if a chiral derivative is used or if anomalous dispersion is effectively measured. chem-soc.si Furthermore, the crystal structure reveals the preferred conformation of the cyclohexane ring in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination (e.g., Chiral GC, Chiral HPLC, SFC)

Since this compound possesses two chiral centers, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. americanpharmaceuticalreview.com This is of critical importance in pharmaceutical applications where different enantiomers can have different biological activities. americanpharmaceuticalreview.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for enantiomeric separation. oup.comnih.gov A chiral stationary phase (CSP) within the HPLC column interacts differently with the two enantiomers, leading to different retention times and thus their separation. The choice of CSP and mobile phase is crucial for achieving good resolution. oup.comnih.gov

Chiral Gas Chromatography (GC): For volatile compounds or their volatile derivatives, chiral GC is an effective method. Similar to chiral HPLC, it employs a chiral stationary phase to separate the enantiomers.

Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and higher efficiency than HPLC for certain chiral compounds. orgsyn.org It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. orgsyn.org

In a typical analysis, a racemic mixture of this compound is first analyzed to determine the retention times of the two enantiomers. Then, the sample of interest is injected, and the relative peak areas of the two enantiomers are used to calculate the enantiomeric purity.

| Technique | Stationary Phase Type | Mobile Phase/Carrier Gas | Detection Method | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol | UV | Enantiomeric separation and purity determination. oup.comnih.gov |

| Chiral GC | Cyclodextrin derivatives | Helium | Flame Ionization Detector (FID) | Analysis of volatile derivatives for enantiomeric purity. |

| Chiral SFC | (R,R) Whelk-O | CO2/Methanol (B129727) | UV, MS | Fast and efficient enantiomeric separation. orgsyn.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions such as hydrogen bonding. mdpi.comresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (O-H) and cyano (C≡N) groups. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being indicative of hydrogen bonding. mdpi.com The C≡N stretching vibration appears as a sharp, weaker band around 2200-2260 cm⁻¹. The C-O stretching vibration will also be present in the 1000-1260 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is often strong and easily identifiable in the Raman spectrum. bath.ac.uk Studies of the O-H stretching region in both FT-IR and Raman spectra can provide detailed insights into the nature and strength of hydrogen bonding in the liquid and solid states. oregonstate.edu By analyzing the shifts in the vibrational frequencies, information about the molecular structure and intermolecular interactions can be obtained. bath.ac.uk

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| -OH (alcohol) | 3200-3600 (broad) | 3200-3600 | O-H stretch (hydrogen-bonded) mdpi.com |

| -C≡N (nitrile) | 2200-2260 (sharp, weak) | 2200-2260 (strong) | C≡N stretch |

| C-H (alkane) | 2850-2960 | 2850-2960 | C-H stretch |

| C-O (alcohol) | 1000-1260 | 1000-1260 | C-O stretch |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Analyzing Electronic Transitions in Modified Derivatives

Electronic spectroscopy, encompassing ultraviolet-visible (UV-Vis) absorption and fluorescence techniques, serves as a powerful tool for probing the electronic structure of molecules. In the context of this compound, which lacks significant chromophores, its direct analysis via standard electronic spectroscopy is limited. The parent molecule is expected to exhibit only high-energy σ → σ* and n → σ* transitions, which occur in the far UV region and are often obscured by atmospheric and solvent absorption. However, the modification of this core structure opens up avenues for detailed analysis using UV-Vis and fluorescence spectroscopy, providing insights into the electronic transitions of the resulting derivatives.

The introduction of chromophoric or auxochromic groups to the this compound scaffold can shift the electronic absorption into the accessible UV-Vis range (200-800 nm). The cyano (C≡N) and hydroxyl (-OH) groups, while weak on their own, can influence the electronic properties of any introduced chromophore.

UV-Vis Spectroscopy of Modified Derivatives

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the energy required to promote an electron from a ground state to an excited state. For derivatives of this compound, the position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly dependent on the nature of the modification.

Recent research has shown that cyanohydrins can undergo a significant bathochromic shift (a shift to longer wavelengths) upon deprotonation. acs.org The formation of the corresponding anion creates a new, higher-energy highest occupied molecular orbital (HOMO), which reduces the energy gap to the lowest unoccupied molecular orbital (LUMO). This allows the deprotonated cyanohydrin to be photoexcited by visible light, a property not observed in the neutral form. acs.orgacs.org This principle can be applied to derivatives of this compound. For instance, a derivative bearing an aromatic group could see its absorption profile dramatically altered upon basification, which deprotonates the hydroxyl group.

Consider a hypothetical derivative, trans-2-cyano-1-(4-nitrophenyl)cyclohexanol. In its neutral form, the nitrophenyl group would act as the primary chromophore. Upon deprotonation of the cyclohexanol (B46403) hydroxyl group, the resulting alkoxide would act as a powerful electron-donating group, enhancing charge-transfer character in the excited state and causing a substantial red shift in the absorption spectrum.

Interactive Table: Hypothetical UV-Vis Data for a Modified Derivative

The table below illustrates the expected shift in absorption for a hypothetical derivative, trans-2-cyano-1-(4-nitrophenyl)cyclohexanol, upon deprotonation.

| Compound | Solvent | State | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| trans-2-Cyano-1-(4-nitrophenyl)cyclohexanol | Ethanol (B145695) | Neutral | 275 | 10,000 | π → π* |

| trans-2-Cyano-1-(4-nitrophenyl)cyclohexanol | Ethanolic NaOH | Anionic | 410 | 25,000 | Intramolecular Charge Transfer (ICT) |

Fluorescence Spectroscopy of Modified Derivatives

Fluorescence spectroscopy detects the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. While simple aliphatic nitriles and alcohols are generally non-fluorescent, the introduction of fluorophores or the creation of specific structural motifs can induce fluorescence. nih.govresearchgate.net

Studies on aliphatic polyamides have demonstrated that these molecules can exhibit non-traditional intrinsic luminescence, where fluorescence arises from through-space interactions and the formation of hydrogen-bonded networks. researchgate.net Given that this compound possesses both a nitrile group and a hydroxyl group capable of forming hydrogen bonds, its derivatives, particularly polymers or aggregated systems, could potentially exhibit such emission.

Furthermore, the introduction of substituents can significantly modulate fluorescence properties. Research on aryl cyano amides has shown that the placement of even simple aliphatic groups near the cyano moiety can influence the fluorescence quantum yield and emission wavelength. nih.gov For example, modifying this compound with a fluorescent reporter group like a naphthalene (B1677914) or coumarin (B35378) moiety would create a fluorescent derivative. The emission properties of this derivative would be sensitive to its local environment, including solvent polarity and the conformational constraints imposed by the cyclohexane ring.

Interactive Table: Hypothetical Fluorescence Data for Modified Derivatives

This table presents hypothetical fluorescence data for derivatives of this compound functionalized with a fluorophore.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

| trans-2-Cyano-1-(naphthalen-1-ylmethoxy)cyclohexane | Cyclohexane | 280 | 335 | 0.15 |

| trans-2-Cyano-1-(naphthalen-1-ylmethoxy)cyclohexane | Acetonitrile (B52724) | 282 | 345 | 0.10 |

| Poly(acryloyloxy-trans-2-cyano-1-cyclohexanol) | Solid State | 350 | 450 | 0.05 |

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reaction Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure, stability, and reaction energies of molecules. userapi.comnih.gov These calculations provide a quantitative understanding of the distribution of electrons within a molecule and the energetic changes that occur during chemical transformations.

In the context of trans-2-cyano-1-cyclohexanol (B1634424), DFT calculations can be employed to determine key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the calculated energies of the frontier molecular orbitals can indicate the most likely sites for chemical attack.

Furthermore, DFT methods are instrumental in assessing the relative stabilities of different conformers of this compound. By calculating the electronic energy of each conformation, it is possible to predict the most stable arrangement of the atoms in space. Reaction energies, such as the enthalpy and Gibbs free energy of reaction, can also be computed to determine the thermodynamic feasibility of a particular chemical process involving this compound.

A hypothetical DFT study on this compound might involve optimizing the geometry of the diequatorial and diaxial conformers and then calculating their single-point energies to determine their relative stability. The results of such a study could be tabulated as follows:

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Diequatorial (eq, eq) | 0.00 | 0.00 |

| Diaxial (ax, ax) | Value | Value |

| Note: The actual values would be determined by the specific DFT functional and basis set used in the calculation. |

These computational insights are invaluable for understanding the intrinsic properties of this compound and for predicting its behavior in chemical reactions.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscapes of flexible molecules like this compound and their interactions with other molecules. nih.gov

Conformational Analysis: The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. For this compound, the substituents (cyano and hydroxyl groups) can be in either axial or equatorial positions, leading to two primary chair conformations: diequatorial and diaxial. Molecular mechanics force fields can be used to calculate the steric energy of these conformers, providing insight into their relative populations at equilibrium. researchgate.netnih.gov Generally, the diequatorial conformer is expected to be more stable due to the avoidance of 1,3-diaxial interactions.

Intermolecular Interactions: Molecular dynamics simulations can model the behavior of a large number of this compound molecules over time, providing a dynamic picture of their intermolecular interactions. These simulations can reveal information about hydrogen bonding patterns involving the hydroxyl group and dipole-dipole interactions involving the cyano group. Understanding these interactions is crucial for predicting physical properties such as boiling point, solubility, and crystal packing.

A typical MD simulation would place a number of this compound molecules in a simulation box and solve Newton's equations of motion for each atom. Analysis of the resulting trajectory would provide information on:

Radial Distribution Functions: To understand the local ordering and solvation structure.

Hydrogen Bond Analysis: To quantify the extent and lifetime of hydrogen bonds.

Conformational Transitions: To observe the dynamic interconversion between different chair conformations.

These simulation techniques offer a powerful complement to experimental methods for studying the condensed-phase behavior of this compound.

Transition State Modeling and Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by allowing for the modeling of transition states. msuniv.ac.intestbook.com A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure determines the rate and stereochemical outcome of a reaction.

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state modeling can provide invaluable mechanistic details. By locating the transition state structure on the potential energy surface, chemists can:

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Visualize Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to confirm that the located transition state connects the desired reactants and products.

Analyze Geometric and Electronic Features: Examination of the transition state geometry can reveal key bond-forming and bond-breaking events.

For example, in the cyanation of cyclohexene (B86901) oxide to form this compound, computational modeling could be used to investigate the transition state of the ring-opening step. This would involve calculating the structure and energy of the transition state for the nucleophilic attack of the cyanide ion on the epoxide.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Cyanide attack on cyclohexene oxide | DFT (B3LYP/6-31G*) | Value |

| Note: The specific computational method and basis set will influence the calculated value. |

Such studies provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Prediction of Stereoselectivity in Novel Reactions

A significant application of computational chemistry is the prediction of stereoselectivity in chemical reactions. rsc.orgwindows.net For a molecule like this compound, which is chiral, understanding and predicting the stereochemical outcome of its reactions is of paramount importance, particularly in the synthesis of enantiomerically pure compounds.

Computational methods can be used to model the transition states leading to different stereoisomeric products. By comparing the energies of these diastereomeric transition states, it is possible to predict which product will be formed preferentially. The difference in activation energies for the formation of the different stereoisomers can be related to the enantiomeric or diastereomeric excess observed experimentally.

For instance, if this compound were used as a chiral auxiliary or a starting material in a new asymmetric reaction, computational modeling could be employed to:

Model the Transition States: For the formation of the (R) and (S) products.

Calculate the Energy Difference (ΔΔG‡): Between the two transition states.

Predict the Enantiomeric Ratio: Based on the calculated energy difference.

This predictive capability is a powerful tool for the design of new stereoselective reactions and for optimizing existing ones. rsc.org

Application in Rational Design of Derivatives with Tuned Reactivity or Chiral Induction

The insights gained from computational studies of this compound can be applied to the rational design of new derivatives with tailored properties. pacific.edumdpi.com By understanding the structure-property relationships at a molecular level, chemists can make informed decisions about how to modify the structure of the parent molecule to achieve a desired outcome.

Tuning Reactivity: Computational modeling can predict how the introduction of different substituent groups on the cyclohexane ring will affect the reactivity of the cyano and hydroxyl groups. For example, the introduction of electron-withdrawing or electron-donating groups could alter the nucleophilicity of the hydroxyl group or the electrophilicity of the cyano group.

Chiral Induction: In the context of asymmetric catalysis, this compound could serve as a scaffold for the design of new chiral ligands. researchgate.net Computational methods can be used to model the interaction of these ligands with metal centers and to predict their effectiveness in inducing stereoselectivity in catalytic reactions. This in silico screening approach can significantly accelerate the discovery of new and efficient chiral catalysts.

The process of rational design would typically involve:

Proposing a set of virtual derivatives: With systematic variations in their structure.

Computationally evaluating their properties: Such as electronic structure, conformational preferences, and reactivity.

Selecting the most promising candidates: For experimental synthesis and testing.

This iterative cycle of computational design and experimental validation is a powerful paradigm in modern chemical research.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Protocols

The development of environmentally benign and sustainable methods for producing trans-2-Cyano-1-cyclohexanol (B1634424) is a key area of future research. Traditional chemical synthesis often relies on hazardous reagents and generates significant waste. wiley-vch.de The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable resources, will guide the innovation of new synthetic pathways. wiley-vch.de

Future protocols will likely explore:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of this compound offers a highly selective and environmentally friendly alternative to conventional chemical methods.

Renewable Feedstocks: Investigating the use of biomass-derived starting materials can significantly reduce the carbon footprint of the synthesis process. dtu.dkacs.org

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals, will be crucial for minimizing waste and improving efficiency. wiley-vch.dediva-portal.org The development of heterogeneous catalysts, which can be easily separated and recycled, is also a significant goal. diva-portal.org